molecular formula C11H13NO3 B2691781 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid CAS No. 1218428-06-8

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid

Cat. No.: B2691781
CAS No.: 1218428-06-8
M. Wt: 207.229
InChI Key: CNYRNFHFEXKVLG-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid is an organic compound characterized by the presence of a cyclopropylamino group and a hydroxyphenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and cyclopropylamine.

    Formation of Schiff Base: 4-Hydroxybenzaldehyde reacts with cyclopropylamine to form a Schiff base intermediate under mild acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is acylated with chloroacetic acid in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-(Cyclopropylamino)-2-(4-oxophenyl)acetic acid.

    Reduction: 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)ethanol.

    Substitution: 2-(Cyclopropylamino)-2-(4-alkoxyphenyl)acetic acid.

Scientific Research Applications

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)-2-(4-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of a hydroxy group.

    2-(Cyclopropylamino)-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of a hydroxy group.

    2-(Cyclopropylamino)-2-(4-nitrophenyl)acetic acid: Features a nitro group in place of the hydroxy group.

Uniqueness

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid is unique due to the presence of both a cyclopropylamino group and a hydroxyphenyl group, which confer distinct chemical reactivity and potential biological activity. The hydroxy group allows for additional hydrogen bonding and reactivity compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-9-5-1-7(2-6-9)10(11(14)15)12-8-3-4-8/h1-2,5-6,8,10,12-13H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYRNFHFEXKVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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